molecular formula C11H19NO10S2 B10830293 [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate

Cat. No.: B10830293
M. Wt: 389.4 g/mol
InChI Key: MYHSVHWQEVDFQT-ZLKQMKLXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Progoitrin can be synthesized through the hydrolysis of glucosinolates, which are sulfur-containing compounds found in cruciferous vegetables. The hydrolysis process involves the enzyme myrosinase, which breaks down glucosinolates into various products, including progoitrin .

Industrial Production Methods: Industrial production of progoitrin involves the extraction of glucosinolates from plant sources, followed by enzymatic hydrolysis to produce progoitrin. The process typically includes steps such as washing, soaking, and boiling to reduce goitrogens and preserve bioactive compounds .

Chemical Reactions Analysis

Types of Reactions: Progoitrin undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of progoitrin by myrosinase results in the formation of goitrin, which is an active compound that affects thyroid hormone production .

Common Reagents and Conditions:

    Hydrolysis: Myrosinase enzyme, water, and mild acidic conditions.

    Oxidation: Oxygen or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as hydrogen or metal hydrides.

Major Products Formed:

Scientific Research Applications

Progoitrin has several scientific research applications across various fields:

Chemistry:

  • Used as a precursor for the synthesis of other bioactive compounds.
  • Studied for its chemical properties and reactions.

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C11H19NO10S2

Molecular Weight

389.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate

InChI

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7-/t5-,6+,8+,9-,10+,11-/m0/s1

InChI Key

MYHSVHWQEVDFQT-ZLKQMKLXSA-N

Isomeric SMILES

C=C[C@@H](C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O

Origin of Product

United States

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